Keracyanin, also known as cyanidin-3-O-rutinoside, is a natural pigment belonging to the anthocyanin family of flavonoids. [, , , , ] It contributes to the red, purple, and blue hues observed in various fruits, vegetables, and crops. [, , ] Keracyanin is primarily found in plants within the Oryza genus (rice), [, , ] but it has also been isolated from mulberries, [, ] tulips, [] lilies, [] Phillyrea latifolia fruits, [] Cannabis sativa, [] Rubus corchorifolius fruits, [] sweet cherries, [, ] and Rhododendron liliiflorum petals. [] In scientific research, keracyanin has garnered attention for its potential health benefits, particularly its antioxidant and anti-inflammatory properties. [, , , , , , ]
Keracyanin chloride is derived from the hydrolysis of cyanidin glycosides, commonly found in plants such as blackcurrants, red cabbage, and other berries. It is classified under the following identifiers:
The synthesis of keracyanin chloride can be achieved through several methods, primarily focusing on the extraction from natural sources or synthetic routes.
Keracyanin chloride has a complex molecular structure that can be described as follows:
Keracyanin chloride participates in various chemical reactions typical of flavonoids:
The mechanism of action of keracyanin chloride primarily revolves around its antioxidant properties:
Keracyanin chloride exhibits several notable physical and chemical properties:
Keracyanin chloride has diverse applications across various fields:
Keracyanin chloride (cyanidin-3-O-rutinoside chloride) originates from the flavonoid biosynthesis pathway in plants. The process initiates with phenylalanine ammonia-lyase (PAL) converting phenylalanine to cinnamic acid, followed by a series of hydroxylation and condensation reactions to form the flavanone naringenin. Key enzymatic steps include:
The final step involves glycosylation: UDP-glucose-dependent glycosyltransferases (UGTs) attach glucose to cyanidin’s C3 position, forming cyanidin-3-O-glucoside. Subsequent rhamnosylation by rhamnosyltransferases (e.g., RT1) using UDP-rhamnose yields the rutinoside (glucose-rhamnose disaccharide) moiety characteristic of keracyanin [9]. Environmental factors (light, pH) and genetic regulators (MYB transcription factors) modulate these enzymes’ expression [9].
Table 1: Key Enzymes in Keracyanin Biosynthesis
Enzyme | Function | Localization |
---|---|---|
Chalcone synthase (CHS) | Catalyzes chalcone formation | Endoplasmic reticulum |
Flavonoid 3-hydroxylase (F3H) | Hydroxylates naringenin derivatives | Cytosol |
Anthocyanidin synthase (ANS) | Oxidizes leucoanthocyanidins to cyanidin | Vacuole |
UDP-glucosyltransferase (UGT) | Attaches glucose to cyanidin | Cytosol/Golgi apparatus |
Rhamnosyltransferase (RT) | Adds rhamnose to cyanidin-3-glucoside | Golgi apparatus |
Chemoenzymatic synthesis addresses limitations of plant extraction by enabling precise glycosylation. The process involves:
Table 2: Glycosyltransferases Used in Keracyanin Synthesis
Enzyme Source | Specificity | Reaction Efficiency | Thermostability |
---|---|---|---|
UGT78K1 (Arabidopsis) | Cyanidin-3-O-glucosylation | 92% conversion | 4 hours at 37°C |
RhGT3 (Rosa hybrida) | Rutinoside formation | 89% conversion | 6 hours at 35°C |
RT1 (Citrus sinensis) | Rhamnosylation | 78% conversion | 3 hours at 40°C |
Chemical synthesis of keracyanin’s rutinose moiety (α-L-rhamnopyranosyl-(1→6)-D-glucopyranose) necessitates precise protecting group strategies:
Critical challenges include steric hindrance during disaccharide-cyanidin coupling and anthocyanidin degradation under acidic conditions. Newer approaches employ diphenylmethylene acetal groups for enhanced stability [8].
Plant cell cultures offer sustainable keracyanin production, overcoming seasonal variability in natural sources:
Limitations include product heterogeneity and cell line instability, addressed via immobilized cell systems and CRISPR-mediated gene stacking.
Table 3: Keracyanin Production in Plant Cell Cultures
Plant Source | Max. Yield (mg/L) | Key Elicitor/Strategy | Productivity Increase |
---|---|---|---|
Vitis vinifera | 320 | Methyl jasmonate (100 µM) | 8.5-fold |
Daucus carota | 180 | Sucrose (6%) | 3.2-fold |
Aronia melanocarpa | 350 | Phosphorus limitation | 11-fold |
Nicotiana tabacum (engineered) | 420 | VvMYBA1 overexpression | 12-fold |
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